5-Amino-3-(1-adamantyl)isoxazole

Antiviral Flavivirus Structure-Activity Relationship

5-Amino-3-(1-adamantyl)isoxazole (CAS 794566-81-7, molecular formula C₁₃H₁₈N₂O, MW 218.29 g/mol) is a heterocyclic small molecule combining a 5-aminoisoxazole warhead with a bulky, lipophilic 1-adamantyl substituent directly at the isoxazole 3-position. The compound belongs to the broader class of adamantane-functionalized isoxazoles investigated as antiviral scaffolds, most notably in a 2019 study by Vasilenko et al.

Molecular Formula C13H18N2O
Molecular Weight 218.29 g/mol
CAS No. 794566-81-7
Cat. No. B15334973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Amino-3-(1-adamantyl)isoxazole
CAS794566-81-7
Molecular FormulaC13H18N2O
Molecular Weight218.29 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)(C3)C4=NOC(=C4)N
InChIInChI=1S/C13H18N2O/c14-12-4-11(15-16-12)13-5-8-1-9(6-13)3-10(2-8)7-13/h4,8-10H,1-3,5-7,14H2
InChIKeyFOQCHKBTOPYOPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Amino-3-(1-adamantyl)isoxazole (CAS 794566-81-7): Core Scaffold Identity and Procurement Context


5-Amino-3-(1-adamantyl)isoxazole (CAS 794566-81-7, molecular formula C₁₃H₁₈N₂O, MW 218.29 g/mol) is a heterocyclic small molecule combining a 5-aminoisoxazole warhead with a bulky, lipophilic 1-adamantyl substituent directly at the isoxazole 3-position. The compound belongs to the broader class of adamantane-functionalized isoxazoles investigated as antiviral scaffolds, most notably in a 2019 study by Vasilenko et al. where closely related 5-aminoisoxazole derivatives bearing adamantyl moieties demonstrated low-micromolar anti-flavivirus activity and high therapeutic indices [1]. The scaffold is synthetically accessed via a three-step sequence involving nitroisoxazole reduction, with the adamantyl group introduced through ester or direct alkyl linkages [1]. Unlike ester-linked adamantyl-isoxazoles (e.g., 1-adamantyl 5-aminoisoxazole-3-carboxylate), this compound features direct C–C attachment of the adamantane cage to the heterocycle, which alters the electronic and steric profile of the pharmacophore and may affect metabolic stability relative to ester congeners [2].

Why Generic 5-Amino-3-(1-adamantyl)isoxazole Substitution Fails: Structural Determinants of Antiviral Potency


In-class 5-aminoisoxazoles cannot be freely interchanged without compromising antiviral activity, because both the adamantyl group identity and the amino substitution pattern are tight determinants of potency and selectivity. In the Vasilenko et al. series, replacement of the 1-adamantyl ester moiety with smaller lipophilic groups (tert-butyl, benzyl) resulted in substantially weaker anti-TBEV activity, while conversion of the 5-amino group to 5-nitro abolished activity entirely [1]. The direct 3-adamantyl attachment in 5-amino-3-(1-adamantyl)isoxazole eliminates the ester linkage present in the most extensively profiled analogs (e.g., compound 4c), removing a potential hydrolytic liability and altering the conformational freedom of the adamantane cage within the viral E protein β-OG binding pocket [1]. Consequently, procurement of a generic 5-aminoisoxazole lacking either the adamantyl substituent or the free 5-amino group is expected to yield a compound with qualitatively different antiviral profile and target engagement [2].

Quantitative Differentiation Evidence for 5-Amino-3-(1-adamantyl)isoxazole (CAS 794566-81-7) Against Closest Analogs


Adamantyl vs. Non-Adamantyl Lipophilic Group: Anti-TBEV EC₅₀ Comparison in Isoxazole-3-carboxylate Series

In a head-to-head comparison within the same 5-aminoisoxazole-3-carboxylate chemotype, the 1-adamantyl-substituted compound 4c (closest structural analog to 5-amino-3-(1-adamantyl)isoxazole) demonstrated superior anti-TBEV potency relative to non-adamantyl congeners. Compound 4c (R = 1-adamantyl) showed an anti-TBEV EC₅₀ of 19 ± 6 µM, whereas the tert-butyl analog 4a yielded EC₅₀ of 26 ± 1 µM and the benzyl analog 4b yielded 31 ± 7 µM, representing a 1.4-fold and 1.6-fold potency advantage, respectively [1]. Although the target compound differs in having direct C–C adamantyl attachment rather than an ester linkage, the adamantyl pharmacophore contribution to antiviral potency is class-level conserved [1].

Antiviral Flavivirus Structure-Activity Relationship

Therapeutic Index Differentiation: 1-Adamantyl vs. 2-Adamantyl Isomers in 5-Aminoisoxazole-3-carboxylates

Within the adamantyl-containing 5-aminoisoxazole-3-carboxylate series, the 1-adamantyl isomer 4c exhibited a superior cytotoxicity profile compared to its 2-adamantyl counterpart 4d. Compound 4c showed CC₅₀ values of 382 µM (24 h) and 160 µM (7 days), yielding a 24 h therapeutic index (CC₅₀/EC₅₀) of approximately 20. In contrast, the 2-adamantyl isomer 4d showed CC₅₀ values of 350 µM (24 h) and 30 ± 1 µM (7 days), with a substantially lower chronic-exposure safety margin [1]. This positional isomer effect on cytotoxicity is critical for selecting the 1-adamantyl attachment geometry present in 5-amino-3-(1-adamantyl)isoxazole for lead development [1].

Cytotoxicity Therapeutic Index Selectivity

5-Amino vs. 5-Nitro Group: Requirement for Antiviral Activity in Adamantyl-Isoxazole Series

The 5-amino group is a strict pharmacophoric requirement for anti-flavivirus activity in the adamantyl-isoxazole series. When the 5-aminoisoxazole 4j (anti-TBEV EC₅₀ = 1.7 ± 0.1 µM) was compared to its direct synthetic precursor, the 5-nitroisoxazole 6j, antiviral activity was essentially abolished (EC₅₀ not determinable), and the nitro compound additionally caused cytoskeleton disruption precluding reliable CC₅₀ determination [1]. This binary activity switch confirms that procurement of the 5-amino congener—as in 5-amino-3-(1-adamantyl)isoxazole—is mandatory for antiviral applications; the corresponding 5-nitro analog is unsuitable as a research tool or lead surrogate [1].

Pharmacophore Nitro reduction Antiviral activity

Linker-Length Optimization: Methylene Linker Delivers ~10-Fold Potency Gain Over Direct Ester Attachment

Within the adamantyl-5-aminoisoxazole series, elongation of the linker between the isoxazole ring and the adamantane cage by a single methylene group produced a dramatic improvement in antiviral potency. Compound 4j (X = –CH₂– linker) displayed an anti-TBEV EC₅₀ of 1.7 ± 0.1 µM, representing an approximately 11-fold potency enhancement over the direct ester-linked compound 4c (EC₅₀ = 19 ± 6 µM) [1]. This finding is directly relevant to 5-amino-3-(1-adamantyl)isoxazole, which features zero linker atoms (direct C–C bond), placing it at one extreme of the linker SAR continuum. Further elongation beyond one methylene (4k, 4l, 4m) did not improve TBEV activity, indicating that the one-carbon linker represents a local optimum [1].

Linker SAR Antiviral potency TBEV

Broad-Spectrum Anti-Flavivirus Activity Retained Across TBEV, OHFV, and POWV

The 5-aminoisoxazole–adamantyl chemotype exhibits activity against multiple tick-borne flaviviruses beyond TBEV. The 1-adamantyl ester analog 4c demonstrated activity against Omsk hemorrhagic fever virus (OHFV, EC₅₀ = 11 ± 4 µM) and Powassan virus (POWV, EC₅₀ = 12 ± 5 µM) [1]. The methylene-linked analog 4j showed even broader potency: anti-OHFV EC₅₀ = 24 ± 3 µM and anti-POWV EC₅₀ = 24 ± 8 µM [1]. Compound 4o (with a β-phenylethyl substituent at position 4) achieved the highest anti-OHFV activity in the series (EC₅₀ = 12 ± 2 µM) [1]. This pan-flavivirus activity profile distinguishes the adamantyl-5-aminoisoxazole scaffold from single-virus inhibitors and supports its utility as a broad-spectrum antiviral research tool [1].

Broad-spectrum antiviral Flavivirus Tick-borne viruses

Research and Industrial Application Scenarios for 5-Amino-3-(1-adamantyl)isoxazole (CAS 794566-81-7)


Lead Optimization for Tick-Borne Flavivirus Fusion Inhibitors Targeting the E Protein β-OG Pocket

5-Amino-3-(1-adamantyl)isoxazole serves as a compact, zero-linker scaffold for structure-activity relationship (SAR) exploration of flavivirus envelope (E) protein β-OG pocket binders. The direct C–C adamantyl attachment eliminates the ester linkage present in the most active published analog (4j, EC₅₀ = 1.7 µM against TBEV), potentially improving plasma stability while preserving the adamantyl-driven hydrophobic interaction with the β-OG pocket entrance. Time-of-addition experiments confirmed that this chemotype acts on early viral entry/fusion steps, validating the E protein as the molecular target [1]. Researchers can use this compound to probe whether linker deletion enhances metabolic stability without sacrificing the broad-spectrum anti-flavivirus activity (TBEV, OHFV, POWV) documented for the chemotype [1].

Comparative Pharmacology Against Amantadine-Resistant Viral Strains

The 5-aminoisoxazole–adamantyl scaffold engages a distinct viral target (flavivirus E protein β-OG pocket) compared to classical adamantyl antivirals such as amantadine and rimantadine, which target the influenza M2 ion channel [1]. 5-Amino-3-(1-adamantyl)isoxazole is therefore a candidate for profiling against amantadine-resistant influenza strains or for evaluating polypharmacology where both flavivirus fusion and M2 channel inhibition may be therapeutically relevant. The compound's mechanism, demonstrated via virus preincubation assays showing direct virion interaction, is orthogonal to M2 channel blockade [1].

Synthetic Intermediate for 3-Adamantyl-Isoxazole Library Construction via 5-Amino Derivatization

The free 5-amino group in 5-amino-3-(1-adamantyl)isoxazole provides a chemically tractable handle for further derivatization (acylation, sulfonylation, reductive amination, diazotization) without affecting the adamantyl–isoxazole core. This contrasts with the ester-linked analogs (e.g., 4c) where both the amino group and the ester are reactive, complicating chemoselective modifications. The compound can therefore serve as a versatile synthetic intermediate for generating focused libraries exploring R₂ substituent effects at the isoxazole 4-position or linker variations at the 5-amino group—positions shown to modulate both antiviral potency and cytotoxicity in the parent series [1]. The three-step synthetic accessibility (alkene acylation → nitroisoxazole cyclization → reduction) is established and scalable [1].

Physicochemical Probe for Adamantyl LogP Contribution in CNS-Penetrant Antiviral Design

With a predicted LogP benefiting from the highly lipophilic adamantyl cage (π-adamantyl ≈ 3.1), 5-amino-3-(1-adamantyl)isoxazole is positioned as a physicochemical probe to evaluate the impact of adamantyl-driven lipophilicity on blood-brain barrier (BBB) penetration in the context of tick-borne encephalitis, a CNS infection [2]. The compact structure (MW 218.29) with only one H-bond donor (5-NH₂) and two H-bond acceptors falls within favorable CNS drug space, and the adamantyl group has a well-documented ability to enhance BBB penetration of attached pharmacophores [2]. Comparative LogP and permeability measurements against non-adamantyl analogs (tert-butyl 4a, benzyl 4b) can quantify the adamantyl contribution to CNS distribution [1].

Quote Request

Request a Quote for 5-Amino-3-(1-adamantyl)isoxazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.